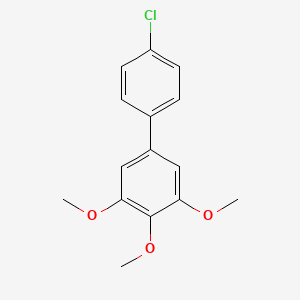

4'-Chloro-3,4,5-trimethoxy-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic and Medicinal Chemistry

Biphenyl scaffolds are of paramount importance in the realms of organic and medicinal chemistry due to their unique structural and electronic properties. blumberginstitute.org These frameworks, consisting of two phenyl rings linked by a single bond, provide a versatile platform for constructing molecules with diverse three-dimensional shapes. blumberginstitute.org This structural flexibility is crucial for interacting with biological targets such as enzymes and receptors.

In medicinal chemistry, the biphenyl moiety is considered a "privileged scaffold" because it is found in a wide array of biologically active compounds and approved drugs. nih.gov Its ability to be readily functionalized allows chemists to systematically modify its properties to enhance potency, selectivity, and pharmacokinetic profiles. For instance, the biphenyl structure is a key component in small molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy. nih.govacs.org Furthermore, derivatives of the biphenyl scaffold have been instrumental in the development of ligands for serotonin (B10506) receptors, which are targets for treating depression and neuropathic pain. nih.gov The prevalence of the phenyl ring in FDA-approved drugs underscores its significance, with benzene (B151609) being the most common ring system. blumberginstitute.org

Overview of Substituted Biphenyls: Structural Diversity and Research Interest

The versatility of the biphenyl scaffold is greatly expanded through the introduction of various substituents on the phenyl rings. This substitution allows for the creation of a vast library of compounds with diverse structural and electronic properties. The nature and position of these substituents can significantly influence the molecule's conformation, particularly the torsion angle between the two phenyl rings. nih.govlibretexts.org This rotational flexibility is a key determinant of a molecule's biological activity.

Research has shown that even minor changes in substitution can lead to significant differences in biological function. For example, the presence of ortho-substituents can restrict rotation around the biphenyl bond, leading to stable atropisomers—conformational isomers that are locked in a specific spatial arrangement. libretexts.org This phenomenon has been exploited in drug design to create highly selective and potent inhibitors. nih.gov The structural diversity of substituted biphenyls is also evident in natural products isolated from various plant families, such as Clusiaceae, where they exhibit a range of biological activities including cytotoxic and antibacterial effects. frontiersin.org The ability to systematically modify the biphenyl core through established synthetic methods like the Suzuki-Miyaura cross-coupling reaction further fuels the research interest in this class of compounds. rsc.org

Specific Contextualization of 4'-Chloro-3,4,5-trimethoxy-biphenyl within Biphenyl Research

Within the broad landscape of substituted biphenyls, this compound emerges as a compound of specific interest due to its unique pattern of substitution. The presence of a chloro group at the 4'-position and three methoxy (B1213986) groups at the 3, 4, and 5-positions of the other ring creates a molecule with distinct electronic and steric properties.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical characteristics and research findings. The primary objective is to present a scientifically accurate and detailed account of its properties, synthesis, and structural analysis based on available academic literature.

The scope of this article is strictly limited to the following areas:

Introduction to Biphenyl Systems: A general overview of the importance and structural diversity of biphenyls in chemical research.

Chemical Identity and Properties: Detailed information on the nomenclature, molecular formula, weight, and physical-chemical properties of this compound.

Synthesis and Elucidation: A review of synthetic methodologies and spectroscopic techniques used to prepare and characterize this compound.

Structural Analysis: Discussion of the molecular geometry, including bond lengths, angles, and conformational aspects.

Research Applications: An exploration of its use as a research chemical or intermediate in synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15ClO3 |

|---|---|

Molecular Weight |

278.73 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1,2,3-trimethoxybenzene |

InChI |

InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-4-6-12(16)7-5-10/h4-9H,1-3H3 |

InChI Key |

JAKXGIAPPNWTAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3,4,5 Trimethoxy Biphenyl

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, including small organic compounds. news-medical.netcreative-proteomics.com This method involves co-crystallizing the analyte with a matrix material that strongly absorbs laser radiation at a specific wavelength. rsc.org A pulsed laser irradiates the sample, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. creative-proteomics.com The resulting ions are then accelerated in an electric field and their mass-to-charge (m/z) ratio is determined by measuring their time of flight to a detector. wikipedia.org

For small organic molecules like 4'-Chloro-3,4,5-trimethoxy-biphenyl, a significant challenge in MALDI-TOF MS is the potential for interference from the matrix ions in the low mass range. nih.gov The selection of an appropriate matrix is therefore crucial to obtain a clean spectrum with minimal background noise. rsc.org Organic compounds such as 4-hydroxy-3-nitrobenzonitrile (B1293937) have been investigated as general-purpose matrices that provide a clean background in the low mass region, making them suitable for the analysis of small molecules. rsc.orgrsc.org

Table 1: Predicted MALDI-TOF MS Data for this compound

| Ion Species | Calculated m/z | Relative Abundance |

| [M]⁺ | 278.07 | Expected Base Peak |

| [M+H]⁺ | 279.08 | High |

| [M+Na]⁺ | 301.06 | Variable |

| [M+K]⁺ | 317.03 | Variable |

Note: The table presents predicted values. Actual experimental results may vary based on the matrix and instrument settings.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. msu.edu The UV-Vis spectrum of biphenyl (B1667301) and its derivatives typically displays two main absorption bands. nih.govdiva-portal.org The first, a high-intensity band often referred to as the K-band, is attributed to the conjugation between the two phenyl rings. nih.gov The second, a lower intensity band (B-band), arises from benzenoid electronic transitions. scipublications.com

The substitution pattern on the biphenyl core significantly influences the UV-Vis spectrum. The introduction of chlorine atoms can cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths. nih.gov However, the presence of substituents in the ortho positions (2, 2', 6, and 6') can lead to steric hindrance, forcing the phenyl rings out of planarity. nih.govclu-in.orgnih.gov This disruption of co-planarity reduces the extent of π-conjugation between the rings, resulting in a hypsochromic (blue) shift of the K-band and a decrease in its intensity. nih.gov

In the case of this compound, the absence of ortho substituents suggests that the dihedral angle between the phenyl rings will be relatively small, allowing for significant conjugation. The presence of the three methoxy (B1213986) groups on one ring and the chlorine atom on the other are expected to cause a bathochromic shift compared to unsubstituted biphenyl. A study on various polychlorinated biphenyls (PCBs) showed that increasing chloro substitution generally shifts the K-band to longer wavelengths when ortho positions are not occupied. nih.gov

Table 2: Comparative UV-Vis Absorption Data for Biphenyl and a Related Compound

| Compound | λmax (K-band) (nm) | Solvent | Reference |

| Biphenyl | 252 | Ethanol | scipublications.com |

| 4-Chlorobiphenyl (B17849) | ~255 | Not Specified | nih.gov |

Note: Specific experimental UV-Vis data for this compound is not available in the searched literature. The data for 4-Chlorobiphenyl is an approximation based on graphical data.

Based on these trends, the λmax for the K-band of this compound is predicted to be at a longer wavelength than that of biphenyl and 4-chlorobiphenyl, likely in the range of 260-280 nm, due to the cumulative electronic effects of the chloro and trimethoxy substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. uky.edu The conformation of biphenyl derivatives is of particular interest, with the dihedral angle between the two phenyl rings being a key structural parameter. clu-in.org This angle is a balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between ortho substituents, which favors a twisted conformation. clu-in.orgnih.gov

For non-ortho-substituted biphenyls, the molecules tend to adopt a more planar conformation in the solid state to maximize favorable intermolecular interactions, such as crystal packing forces. uky.edu However, even in the absence of ortho substituents, the dihedral angle is rarely 0° due to subtle intramolecular and intermolecular forces. For example, the solid-state dihedral angle of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), which lacks ortho chlorines, was determined to be 41.2°. uky.edu This is smaller than the gas-phase dihedral angles of biphenyl and 4,4'-dichlorobiphenyl, which are around 44-45°. uky.edu

For this compound, the absence of bulky ortho substituents would suggest a relatively small dihedral angle, allowing for a significant degree of planarity. The crystal packing will be influenced by intermolecular interactions involving the chloro and methoxy groups. While a specific crystal structure for this compound has not been reported in the reviewed literature, a comparative analysis with a related compound provides insight into the expected structural parameters.

Table 3: Crystallographic Data for a Related Biphenyl Compound

| Compound | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| Unit Cell Dimensions | a = 11.1458(2) Å, b = 13.5539(3) Å, c = 3.7735(1) Å |

| Dihedral Angle | 41.2° |

| Reference | uky.edu |

It is anticipated that this compound would also crystallize in a common space group and exhibit a non-planar conformation with a dihedral angle influenced by the interplay of electronic effects of the substituents and the demands of efficient crystal packing.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3,4,5 Trimethoxy Biphenyl

Quantum Chemical Calculations: The Unexplored Frontier

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modern chemical research. They provide a theoretical lens through which the fundamental properties of molecules can be examined with high accuracy. For 4'-Chloro-3,4,5-trimethoxy-biphenyl, the application of these methods would offer invaluable insights.

Geometric Optimization and Conformational Analysis: Awaiting Investigation

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. This process identifies the lowest energy conformation, which is crucial for understanding a molecule's physical and chemical properties. For a flexible molecule like this compound, which has a rotational degree of freedom around the biphenyl (B1667301) linkage and within the methoxy (B1213986) groups, conformational analysis is particularly important. Such an analysis would reveal the preferred dihedral angle between the two phenyl rings and the orientation of the methoxy substituents, which are critical for its interaction with other molecules. As of now, specific optimized geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound have not been reported in the scientific literature.

Vibrational Frequency Calculations and Spectroscopic Property Prediction: A Silent Spectrum

Following geometric optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound. This analysis provides a unique "fingerprint" for the molecule. The absence of such computational data for this compound means that a theoretical vibrational spectrum, which would be a valuable tool for its characterization, is not available.

Electronic Structure Analysis: Uncharted Electronic Landscapes

The arrangement of electrons within a molecule dictates its reactivity and electronic properties. Various analytical methods are employed to understand this electronic structure in detail.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors: Reactivity Remains Unpredicted

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. numberanalytics.comtaylorandfrancis.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtaylorandfrancis.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). numberanalytics.comtaylorandfrancis.comnumberanalytics.com The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov A detailed FMO analysis for this compound would map out the distribution of these orbitals, highlighting the most likely sites for electrophilic and nucleophilic attack. Chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would provide quantitative measures of its reactivity. Without a dedicated computational study, these valuable predictive insights remain unknown.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability: Awaiting Elucidation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.arnih.gov It examines charge transfer between filled and empty orbitals, revealing the nature and strength of hyperconjugative interactions and intramolecular hydrogen bonds that contribute to molecular stability. nih.gov For this compound, an NBO analysis would quantify the delocalization of electron density between the phenyl rings and the substituents, offering a deeper understanding of the electronic communication across the biphenyl system. Currently, no such analysis has been published.

Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution and Reactivity Sites: Potential Unmapped

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. bhu.ac.in An MEP surface for this compound would clearly identify the electron-rich areas, likely around the oxygen atoms of the methoxy groups and the chlorine atom, and the electron-deficient regions. This information is crucial for predicting how the molecule will interact with other reagents. The generation and analysis of the MEP surface for this specific compound have not yet been reported.

Investigation of Optical and Electronic Properties

Computational methods are essential for predicting the optical and electronic characteristics of molecules like this compound. These theoretical investigations provide insights into the molecule's behavior upon interaction with light and its electronic structure, which are fundamental to its potential applications.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited state properties of molecules. rsc.org It is widely employed to predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions between molecular orbitals. sigmaaldrich.com The method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. youtube.com

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic biphenyl core. The electronic transitions primarily involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The substituents on the biphenyl rings significantly influence the energies of these frontier orbitals and, consequently, the absorption wavelengths. The electron-donating trimethoxy groups (-OCH₃) and the electron-withdrawing, yet ortho-para directing, chloro group (-Cl) will modulate the electron density distribution across the molecule. researchgate.net

A typical TD-DFT calculation, often performed with a functional like B3LYP and a basis set such as 6-31G(d,p), would yield data on the primary electronic transitions. researchgate.net The results would allow for the assignment of each absorption band to specific orbital transitions. For instance, the main absorption bands would likely correspond to HOMO→LUMO, HOMO-1→LUMO, and HOMO→LUMO+1 transitions. Solvation models, like the Polarizable Continuum Model (PCM), are often included in calculations to simulate the spectral properties in a specific solvent, as solvent polarity can also affect the absorption maxima. youtube.comresearchgate.net

Table 1: Illustrative TD-DFT Predicted UV-Vis Spectral Data for this compound

This table represents a hypothetical output from a TD-DFT calculation to illustrate the type of data generated for understanding the electronic absorption properties of the title compound.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| 4.35 | 285 | 0.58 | HOMO -> LUMO (85%) | π -> π |

| 4.98 | 249 | 0.21 | HOMO-1 -> LUMO (60%), HOMO -> LUMO+1 (25%) | π -> π |

| 5.51 | 225 | 0.15 | HOMO-2 -> LUMO (70%) | π -> π* |

Nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. researchgate.net These properties describe how a material's optical characteristics (like the refractive index) change under intense light from sources like lasers. Biphenyl derivatives have been investigated for their NLO properties, which arise from the delocalized π-electron system that can be easily polarized by a strong electric field. researchgate.netosti.gov

The key parameter for molecular NLO response is the first hyperpolarizability (β). The presence of both electron-donating groups (the three -OCH₃ groups) and an electron-accepting group (the -Cl group) on the biphenyl framework can create an intramolecular charge-transfer system, which is a common strategy for enhancing NLO properties. preprints.org Theoretical calculations using DFT can predict the components of the hyperpolarizability tensor and the total hyperpolarizability value. Such studies help in understanding the structure-property relationship and in designing molecules with optimized NLO responses. preprints.org

Table 2: Theoretical Nonlinear Optical (NLO) Parameters

This table lists key NLO parameters that would be calculated to assess the potential of this compound as an NLO material.

| Parameter | Description |

| β_tot | Total first hyperpolarizability; a measure of the second-order NLO response. |

| μ | Dipole moment; influences molecular alignment in bulk material. |

| Δα | Anisotropy of polarizability; relates to the difference in polarizability along different molecular axes. |

| E_HOMO / E_LUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals; a small energy gap can enhance NLO properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biphenyl Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For biphenyl analogues, QSAR models are crucial for predicting properties like toxicity, biodegradability, or therapeutic activity based on descriptors derived from the molecular structure. pku.edu.cnresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. catalysis.blog These are numerical values that quantify different aspects of a molecule's structure. For a series of biphenyl analogues including this compound, a wide array of descriptors would be calculated to capture the structural variations within the set. protoqsar.comcadaster.eu These descriptors can be broadly categorized:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include HOMO and LUMO energies, dipole moment, and electrostatic potential values (Vmin, Vmax). ucsb.edupku.edu.cn

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, van der Waals volume, molecular surface area, and connectivity indices. ucsb.educadaster.eu

Physicochemical Descriptors: These represent key physical properties that influence a molecule's behavior in a biological system. A prominent example is the logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity. ucsb.edu

Once calculated for a set of molecules with known activities, a mathematical model is developed, typically using multiple linear regression (MLR) or partial least squares (PLS) regression. researchgate.net This process involves selecting the most relevant descriptors that best correlate with the observed biological activity.

Table 3: Common Molecular Descriptors for QSAR Modeling of Biphenyl Analogues

| Descriptor Category | Descriptor Name | Description |

| Physicochemical | LogP | Octanol-water partition coefficient, indicates hydrophobicity. |

| Electronic | E_HOMO | Energy of the Highest Occupied Molecular Orbital. |

| Electronic | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Electronic | Dipole Moment | Measure of the overall polarity of the molecule. |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Total Surface Area (TSA) | The total surface area of the molecule. |

| Steric | Molar Refractivity (MR) | A measure of the molar volume and polarizability of the molecule. |

| Quantum Chemical | Electrostatic Potential (V_min) | Minimum value of the electrostatic potential on the molecular surface. |

The ultimate goal of a QSAR model is to reliably predict the biological activity of new or untested compounds. For biphenyl analogues, the in vitro activity could be any measurable biological endpoint, such as the concentration required to inhibit an enzyme by 50% (IC₅₀), binding affinity to a receptor, or a measure of toxicity like the bioconcentration factor (BCF). nih.govnih.gov

A robust QSAR model is characterized by strong statistical metrics derived from its correlation of predicted versus observed activities. Key validation parameters include:

R² (Coefficient of Determination): Indicates how well the model fits the training data. A value close to 1.0 suggests a strong fit. nih.gov

Q² (Cross-validated R²): Assesses the predictive power of the model through internal cross-validation (e.g., leave-one-out). A high Q² value (typically > 0.5) indicates good predictive ability. nih.gov

For example, QSAR studies on polychlorinated biphenyls (PCBs) have successfully modeled their bioconcentration factors and receptor binding affinities, demonstrating that properties like electrostatic potential and hydrophobicity are key influencing factors. pku.edu.cnnih.gov A similar approach for a series of analogues related to this compound could elucidate the structural requirements for a specific desired biological effect.

Table 4: Example of a Hypothetical QSAR Data Set for Biphenyl Analogues

This table illustrates how experimental and model-predicted data are compared to validate a QSAR model. The activity is represented as pIC₅₀ (-log(IC₅₀)).

| Compound ID | Biphenyl Analogue | Observed pIC₅₀ (in vitro) | Predicted pIC₅₀ (QSAR Model) | Residual |

| 1 | This compound | 6.50 | 6.45 | 0.05 |

| 2 | 4'-Fluoro-3,4,5-trimethoxy-biphenyl | 6.20 | 6.28 | -0.08 |

| 3 | 4'-Bromo-3,4,5-trimethoxy-biphenyl | 6.65 | 6.61 | 0.04 |

| 4 | 3,4,5-trimethoxy-biphenyl | 5.80 | 5.89 | -0.09 |

| 5 | 4'-Chloro-3,5-dimethoxy-biphenyl | 6.15 | 6.05 | 0.10 |

Conclusion and Future Research Perspectives for 4 Chloro 3,4,5 Trimethoxy Biphenyl Research

Summary of Key Academic Contributions and Knowledge Gaps for 4'-Chloro-3,4,5-trimethoxy-biphenyl

This lack of specific research stands in contrast to the extensive studies on its constituent molecular fragments:

The 3,4,5-trimethoxyphenyl (TMP) moiety: This group is a well-known pharmacophore present in numerous biologically active molecules, including the potent anticancer agent combretastatin (B1194345) A-4. Research has shown that the TMP group is crucial for the antimitotic activity of many compounds by interacting with the colchicine-binding site on tubulin. mdpi.comnih.gov Its derivatives have been investigated for a wide range of therapeutic applications, from anticancer to antinarcotic agents. mdpi.comconsensus.app

The 4-chlorophenyl group: As a substituent, the chloro-group can significantly alter a molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability. Chlorinated biphenyls, as a class, have been extensively studied, though often in the context of their environmental persistence and toxicity (as polychlorinated biphenyls or PCBs). nih.govtaylorandfrancis.com

The primary knowledge gap is, therefore, the absence of studies that synthesize and characterize this compound and, more importantly, investigate the synergistic or unique properties that arise from the combination of these two moieties.

Key Unanswered Questions:

What are the optimal, high-yield synthetic routes to this specific compound?

What are its fundamental physicochemical properties (e.g., crystal structure, solubility, electronic properties)?

Does it possess any significant biological activity (e.g., cytotoxic, antimicrobial, enzyme inhibition)?

Could it serve as a precursor or building block for more complex molecules in medicinal chemistry or material science?

Table 1: Summary of Knowledge Gaps for this compound

| Research Area | Specific Knowledge Gap | Potential Significance |

|---|---|---|

| Synthetic Chemistry | Lack of published, optimized synthetic protocols. | Developing efficient syntheses is the first step to enabling all other research. |

| Physicochemical Properties | No data on crystallography, spectroscopy, solubility, or electronic structure. | Fundamental data is required for computational modeling and predicting behavior. |

| Biological Activity | No screening data for any therapeutic area (e.g., anticancer, antimicrobial). | The TMP and chloro-phenyl groups suggest high potential for bioactivity. |

| Material Science | No investigation into its potential use in polymers, OLEDs, or liquid crystals. | Biphenyls are known building blocks for advanced materials. nih.govarabjchem.org |

Future Directions in Advanced Synthetic Chemistry for Biphenyl (B1667301) Systems

The synthesis of biphenyl derivatives has evolved significantly from classical methods like the Wurtz-Fittig and Ullmann reactions. nih.gov Future research into synthesizing this compound would benefit from leveraging modern, more efficient catalytic cross-coupling reactions.

Key future directions include:

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling, which joins an arylboronic acid with an aryl halide, stands out as the most probable and efficient method. nih.govbohrium.com Future work should focus on optimizing this reaction for this specific substrate, exploring various palladium catalysts, ligands, and reaction conditions to maximize yield and purity.

Nickel and Copper Catalysis: Exploring less expensive and more earth-abundant catalysts like nickel and copper for cross-coupling reactions is a significant trend. These could offer more sustainable and cost-effective synthetic routes.

C-H Activation: A more advanced and atom-economical approach involves the direct C-H activation/arylation of 1,2,3-trimethoxybenzene (B147658) with 1-chloro-4-iodobenzene (B104392) (or a similar precursor). This avoids the pre-functionalization step of creating a boronic acid, making the synthesis more streamlined.

Flow Chemistry and Automation: For producing a library of related analogues for structure-activity relationship (SAR) studies, implementing automated flow chemistry systems would be highly advantageous. This allows for rapid optimization, improved safety, and scalable synthesis.

Advancements in Computational Modeling and Predictive Studies

Computational chemistry offers a powerful toolkit to bridge the current knowledge gap without immediate, extensive laboratory work. By modeling this compound in silico, researchers can predict its properties and prioritize experimental investigations.

Future computational studies should focus on:

Conformational Analysis: The torsional angle between the two phenyl rings is a critical determinant of a biphenyl's electronic and steric properties. iucr.org Density Functional Theory (DFT) calculations can predict the most stable conformation and the energy barrier to rotation, which influences how the molecule interacts with biological targets or organizes in a material. rsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP studies can identify the electron-rich and electron-poor regions of the molecule. nih.gov This is crucial for predicting how it might dock into an enzyme's active site or interact with other molecules. For instance, the trimethoxy groups are expected to be electron-donating, while the chlorine atom is electron-withdrawing, creating a specific electrostatic profile.

Predictive Toxicology and ADME: Before synthesis, computational models can predict potential toxicity (e.g., by comparing its structure to known toxicophores like PCBs) and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This "fail-early" approach is critical in drug discovery.

Virtual Screening and Docking: The structure of this compound can be virtually docked into the crystal structures of known biological targets, such as the colchicine-binding site of tubulin (given the TMP moiety) or various oncogenic kinases. nih.gov This can generate hypotheses about its biological activity that can then be tested experimentally.

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate torsional barriers and stable conformations. | Understanding molecular geometry and rigidity. rsc.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Map electron density and predict interaction sites. | Hypothesize binding modes with biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Model relationships between chemical structure and biological activity. | Predict potential efficacy or toxicity based on molecular descriptors. |

| Molecular Docking | Simulate binding to protein targets (e.g., tubulin, kinases). | Identify potential mechanisms of action for drug discovery. nih.gov |

Emerging Avenues in Chemical Biology and Material Science for Biphenyl Derivatives

Assuming successful synthesis and favorable computational predictions, this compound and its derivatives could be explored in several cutting-edge fields. The global market for biphenyl derivatives is growing, driven by innovation in pharmaceuticals, agrochemicals, and materials. apiary.io

Chemical Biology and Medicinal Chemistry:

Anticancer Agents: The presence of the 3,4,5-trimethoxyphenyl group strongly suggests potential as a tubulin polymerization inhibitor. mdpi.comnih.gov Future research should involve screening the compound against various cancer cell lines, particularly those sensitive to microtubule-targeting agents.

Antibacterial Agents: Biphenyl derivatives have shown promise as novel antibiotics, with some demonstrating activity against multidrug-resistant pathogens like MRSA. 24chemicalresearch.comijsdr.org This is a critical area of research given the global challenge of antibiotic resistance.

Enzyme Inhibitors: The biphenyl scaffold is versatile and can be tailored to fit various enzyme active sites. Exploring its potential as an inhibitor of kinases, proteases, or other therapeutically relevant enzymes is a logical next step.

Material Science:

Organic Light-Emitting Diodes (OLEDs): The rigid biphenyl core is a common component in materials designed for OLEDs, where it can serve as part of the emissive layer or as a host material. nih.govarabjchem.org The specific substitution pattern of this compound could tune the electronic properties to achieve desired emission colors or efficiencies.

Liquid Crystals: The elongated, rigid structure of biphenyls makes them ideal building blocks for liquid crystals. The substituents would influence the melting point and the specific liquid crystalline phases (nematic, smectic, etc.) that could be formed.

Advanced Polymers and 2D Materials: Biphenyl derivatives can be used as monomers for high-performance polymers with high thermal stability and specific electronic properties. There is also growing interest in using biphenyls to create novel 2D materials, like anthraphenylenes, for applications in electronics and energy storage. 24chemicalresearch.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.